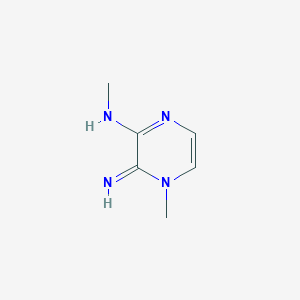
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and a dihydropyrazine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine hydrate, followed by cyclization to form the dihydropyrazine ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the dihydropyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrazine derivatives .
科学的研究の応用
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The imino group and dihydropyrazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Imino-N,4-dimethyl-3,4-dihydroimidazole-2-amine: Similar structure but with an imidazole ring.
3-Imino-N,4-dimethyl-3,4-dihydropyrazole-2-amine: Similar structure but with a pyrazole ring.
3-Imino-N,4-dimethyl-3,4-dihydrothiazine-2-amine: Similar structure but with a thiazine ring.
Uniqueness
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and ring structure.
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-imino-N,4-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-8-6-5(7)10(2)4-3-9-6/h3-4,7H,1-2H3,(H,8,9) |
InChIキー |
WKCWJVHYCUFKAF-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=CN(C1=N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



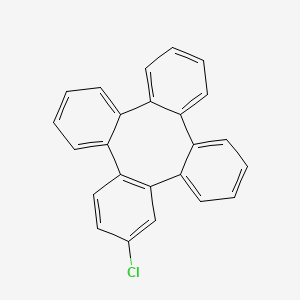
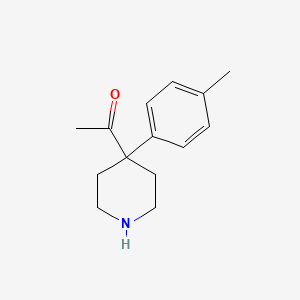

![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
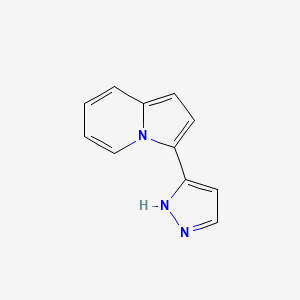
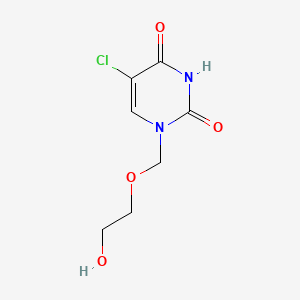

![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)


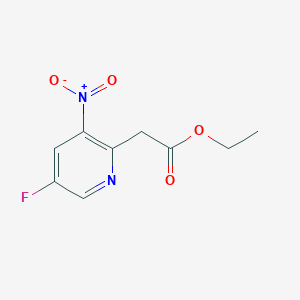

![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
